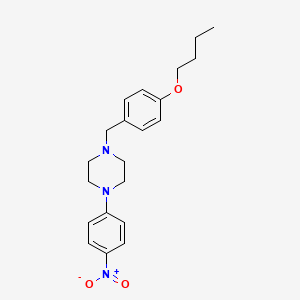![molecular formula C23H31N3O2S B5033215 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5033215.png)
2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzoxazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it may induce apoptosis in cancer cells by activating caspase-3 and -9. The anti-inflammatory and analgesic effects of this compound may be due to its ability to inhibit the production of inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using this compound is its relatively high cost, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole. One direction is to further investigate its antitumor activity and potential use in cancer therapy. Another direction is to explore its potential as a fluorescent probe for imaging of live cells. Additionally, the antioxidant activity of this compound may be further studied for its potential use in the treatment of oxidative stress-related diseases. Finally, the mechanism of action of this compound may be further elucidated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole involves the condensation of 2-amino-6-cyclohexylbenzoxazole with 4-(4-thiomorpholinyl)-1-piperidinecarboxylic acid chloride in the presence of triethylamine. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has been studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, it has been studied for its potential use as a fluorescent probe for imaging of live cells.
Propriétés
IUPAC Name |
(2-cyclohexyl-1,3-benzoxazol-6-yl)-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c27-23(26-10-8-19(9-11-26)25-12-14-29-15-13-25)18-6-7-20-21(16-18)28-22(24-20)17-4-2-1-3-5-17/h6-7,16-17,19H,1-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPJQJLTIDWGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCC(CC4)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5033133.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5033147.png)

![3-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B5033155.png)

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5033169.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033175.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-diethoxybenzamide](/img/structure/B5033190.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-isopropyl-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5033195.png)

![6-(3-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033213.png)

![5-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5033235.png)
